4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate
Description
4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, and is known for its stability and reactivity.
Properties
IUPAC Name |
diethyl 2-(2-propan-2-ylidenehydrazinyl)-4,5-dihydro-1,3-thiazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-5-18-10(16)8-9(11(17)19-6-2)20-12(13-8)15-14-7(3)4/h8-9H,5-6H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHPPLSBRAHOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(SC(=N1)NN=C(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126476 | |
| Record name | 4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197234-22-2 | |
| Record name | 4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197234-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of ethyl hydrazinecarbothioamide with diethyl esters under acidic conditions. The reaction conditions need to be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted thiazoles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Employed in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
4,5-Diphenyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate: Similar structure but with phenyl groups instead of ethyl groups.
4,5-Dimethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness: The presence of ethyl groups in this compound provides different chemical and physical properties compared to its phenyl or methyl counterparts, potentially leading to unique reactivity and applications.
This detailed overview provides a comprehensive understanding of 4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
